2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
Overview
Description
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. L-proline is often used as a catalyst in these reactions due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent due to its antioxidant properties.
Industry: It is used in the production of dyes and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The specific pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
- 2,4-Dihydro-5-(4-methoxyphenyl)-2-methyl-3H-pyrazol-3-one
- 5-(methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Its methoxyphenyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKAIQJGDEDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437905 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454439-84-0 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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